molecular formula C10H6Br2F3N3 B6362128 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240571-69-0

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Cat. No. B6362128
CAS RN: 1240571-69-0
M. Wt: 384.98 g/mol
InChI Key: GOUGBZOMZWFVNX-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” is a chemical compound with the molecular formula C10H6Br2F3N3. It belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring substituted with bromine atoms at the 3 and 5 positions, a trifluoromethyl group attached to a phenyl ring at the 2 position, and a methyl group at the 1 position. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole, have been extensively studied for their potential in drug discovery and development. These compounds exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for several modifications, enabling the targeting of various biological pathways. Ferreira et al. (2013) highlight the importance of triazoles in pharmaceutical research, pointing out the need for more efficient synthesis methods that consider green chemistry principles to address new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes and Green Chemistry

The synthesis of triazole derivatives, including the development of eco-friendly procedures, is a key area of research. Advances in click chemistry have facilitated the synthesis of triazoles, offering a versatile tool for constructing complex molecules. Studies on eco-friendly CuAAC procedures for the synthesis of 1,2,3-triazoles underscore the importance of sustainable methods in chemical synthesis, providing shorter reaction times, higher yields, and reduced environmental impact (de Souza et al., 2019).

Application in Material Science

Triazole derivatives also find applications in material science, including the development of corrosion inhibitors for metal surfaces and the creation of proton-conducting polymeric membranes. These compounds have shown effectiveness in protecting metals against corrosion and improving the properties of polymeric materials for use in fuel cells, demonstrating their potential in enhancing the durability and efficiency of materials used in various industrial applications (Hrimla et al., 2021; Prozorova & Pozdnyakov, 2023).

Anticancer and Antifungal Agents

Research has also focused on the development of triazole-containing compounds as anticancer and antifungal agents. These studies aim to discover novel therapeutics with improved efficacy and selectivity against cancer cells and fungal infections, addressing the limitations of existing treatments and combating drug resistance. The diverse pharmacological activities of triazole derivatives underline their significance in the search for new medical treatments (Xu et al., 2019; Kazeminejad et al., 2022).

properties

IUPAC Name

3,5-dibromo-1-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-3-1-2-4-7(6)10(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUGBZOMZWFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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